N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
The compound “N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine” appears to be a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also contains a thienopyrimidine moiety, which is a heterocyclic aromatic ring system that is often found in pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thienopyrimidine ring system, followed by the attachment of the piperidine and trifluoroethyl groups. However, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thienopyrimidine core, with a piperidine ring attached at one position and a trifluoroethyl group attached at another position. The exact 3D structure would depend on the specific stereochemistry at these attachment points.Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The reactivity of the molecule would be influenced by factors such as the electron density and steric hindrance around the reactive sites.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar trifluoroethyl group could give the compound both polar and nonpolar characteristics.Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Synthesis and characterization of new substituted tricyclic compounds related to the specified compound demonstrated significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Mittal et al., 2011).
Synthesis and Characterization
- Novel Synthesis Methods : Research has focused on synthesizing various derivatives and exploring their chemical properties. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines demonstrated new methods for creating such compounds, potentially leading to new applications in material science or pharmacology (Paronikyan et al., 2016).
Antiproliferative Activity
- Cancer Research : Some derivatives have been studied for their antiproliferative activity. For example, new Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives were synthesized and evaluated for their potential in inhibiting cancer cell growth, showing promise for cancer treatment research (Atapour-Mashhad et al., 2017).
Antibacterial Activity
- Antibacterial Applications : Research into the antibacterial properties of piperidine containing pyrimidine imines and thiazolidinones has shown potential for treating bacterial infections (Merugu et al., 2010).
Antioxidant Activity
- Antioxidant Properties : A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives found that these compounds exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Hypoglycemic Agents
- Diabetes Treatment : Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives found them to be effective as glucokinase activators, suggesting a role in diabetes treatment (Song et al., 2011).
Structural Analysis
- Crystallography : Structural analysis of enantiomeric derivatives provides insight into their chemical behavior, which is vital for designing effective drugs and materials (Gao et al., 2015).
Safety And Hazards
Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail.
Please note that this is a general analysis based on the structure and classes of compounds the molecule belongs to. For a detailed and accurate analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
N-piperidin-4-yl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4S/c14-13(15,16)6-9-5-10-11(18-7-19-12(10)21-9)20-8-1-3-17-4-2-8/h5,7-8,17H,1-4,6H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAECZTJRDHCXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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